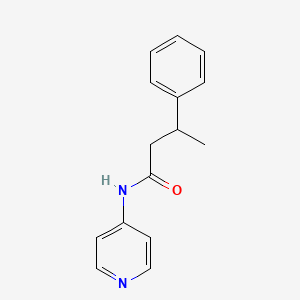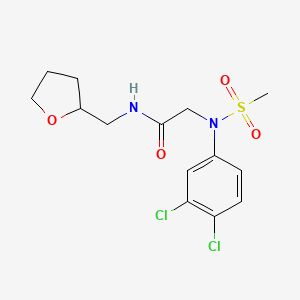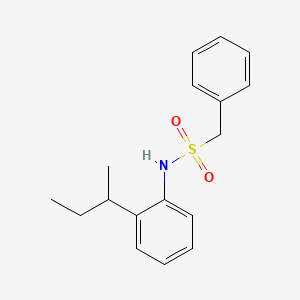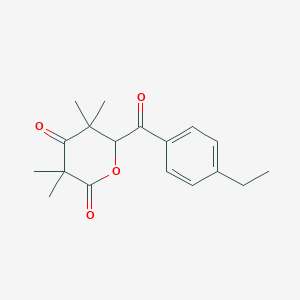![molecular formula C17H25NO3 B3978488 4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate](/img/structure/B3978488.png)
4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate
Descripción general
Descripción
4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate, also known as DMHA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DMHA is a derivative of octodrine, which is structurally similar to DMAA, a compound that was once widely used in dietary supplements but has since been banned due to safety concerns. DMHA has been found to have a range of effects on the body, including increased energy, focus, and mood enhancement. In
Aplicaciones Científicas De Investigación
4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and sports science. 4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate has been found to have stimulant properties and has been shown to increase energy levels, focus, and mood in animal studies. 4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate has also been studied for its potential to improve athletic performance, although more research is needed in this area.
Mecanismo De Acción
The exact mechanism of action of 4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate is not well understood, but it is believed to act as a central nervous system stimulant. 4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate has been shown to increase levels of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects. 4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate may also act as a monoamine oxidase inhibitor, which could contribute to its mood-enhancing effects.
Biochemical and Physiological Effects:
4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate has been found to have a range of biochemical and physiological effects on the body. Animal studies have shown that 4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate can increase energy levels, improve focus, and enhance mood. 4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate has also been found to increase heart rate and blood pressure, which may contribute to its stimulant effects. 4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate has been studied for its potential to improve athletic performance, although more research is needed in this area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate has also been found to have a range of effects on the body, making it a useful tool for studying the central nervous system and other physiological processes. However, 4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate also has some limitations for use in lab experiments. Its safety profile is not well understood, and there are concerns about potential side effects and toxicity. Additionally, 4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate has not been extensively studied in humans, so its effects in humans are not well understood.
Direcciones Futuras
There are several future directions for 4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate research. One area of interest is its potential as a sports performance enhancer. 4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate has been studied for its potential to improve athletic performance, although more research is needed in this area. Another area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and ADHD. 4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate has been shown to increase dopamine and norepinephrine levels in the brain, which may make it a useful tool for treating these disorders. Finally, more research is needed to understand the safety profile of 4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate and its potential side effects and toxicity. This will be important for determining its potential as a therapeutic agent.
Propiedades
IUPAC Name |
[4-(6-methylheptan-2-ylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12(2)6-5-7-13(3)18-17(20)15-8-10-16(11-9-15)21-14(4)19/h8-13H,5-7H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCNFEJIDOJQIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C1=CC=C(C=C1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sec-butyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3978412.png)

![(2-furylmethyl){2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amine](/img/structure/B3978432.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3978442.png)

![3-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3978460.png)
![2-(1-adamantyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B3978469.png)

![N-(4-ethoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3978496.png)
methanone](/img/structure/B3978500.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3978502.png)
![N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3978504.png)
